

An In-depth Technical Guide to the Meso Compound of 2,3-Dibromobutane

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Compound of Interest

Compound Name: 2,3-Dibromobutane

Cat. No.: B042614

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This guide provides a comprehensive overview of meso-**2,3-dibromobutane**, a key molecule for understanding the principles of stereochemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereoisomerism, conformational analysis, and stereospecific reactions.

Core Concepts: Stereoisomerism in 2,3-Dibromobutane

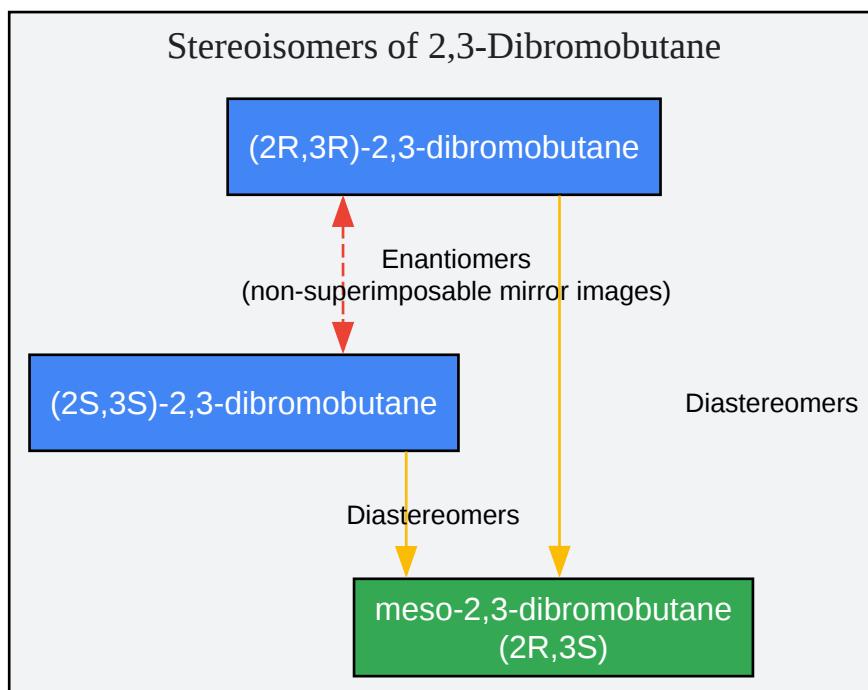
2,3-Dibromobutane ($C_4H_8Br_2$) is a saturated hydrocarbon containing two stereogenic (chiral) centers at carbons C-2 and C-3.^[1] This structural feature allows for the existence of multiple stereoisomers. While a molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers, **2,3-dibromobutane** has only three.^[2] This is due to the presence of a meso isomer.

The stereoisomers of **2,3-dibromobutane** are:

- A pair of enantiomers: **(2R,3R)-2,3-dibromobutane** and **(2S,3S)-2,3-dibromobutane**. These molecules are non-superimposable mirror images of each other and are optically active.^[3]
- A meso compound: **(2R,3S)-2,3-dibromobutane**. This molecule is achiral, despite having two chiral centers.^[4] It possesses an internal plane of symmetry that makes it superimposable on its mirror image, **(2S,3R)-2,3-dibromobutane**; therefore, they are the

same molecule.[4][5] Due to this symmetry, the optical rotations of the two stereocenters cancel each other out, rendering the compound optically inactive.[1][6]

The meso isomer is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers, meaning they are stereoisomers that are not mirror images of each other.[3][4]



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Figure 1: Relationships between the stereoisomers of **2,3-dibromobutane**.

Data Presentation: Physical and Chemical Properties

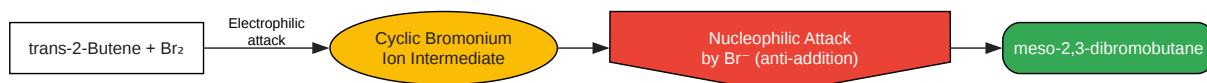
The different spatial arrangements of the stereoisomers result in distinct physical properties. The meso form, being a diastereomer of the enantiomeric pair, exhibits different melting and boiling points.

Property	meso-2,3-dibromobutane	(±)-2,3-dibromobutane (Racemic Mixture)
CAS Number	5780-13-2[7]	5408-86-6[8]
Molecular Weight	215.91 g/mol [9]	215.91 g/mol
Boiling Point	73-74 °C at 47 mmHg	Not specified
Density	1.767 g/mL at 25 °C	Not specified
Refractive Index (n _{20/D})	1.510	1.5110-1.5150[8]
Optical Activity ([α] _D)	0° (achiral)[5]	0° (racemic mixture)

Synthesis and Experimental Protocols

The synthesis of **meso-2,3-dibromobutane** is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product.

Core Reaction: The anti-addition of bromine (Br_2) to trans-2-butene yields **meso-2,3-dibromobutane** exclusively.[10][11] The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ring, resulting in the anti-addition and the formation of the meso product.[11]



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Figure 2: Mechanism for the synthesis of meso-2,3-dibromobutane.

Experimental Protocol: Bromination of trans-2-Butene

This protocol is adapted from standard procedures for alkene bromination, using pyridinium tribromide as a safer source of bromine.[12]

Objective: To synthesize **meso-2,3-dibromobutane** via the electrophilic addition of bromine to trans-2-butene.

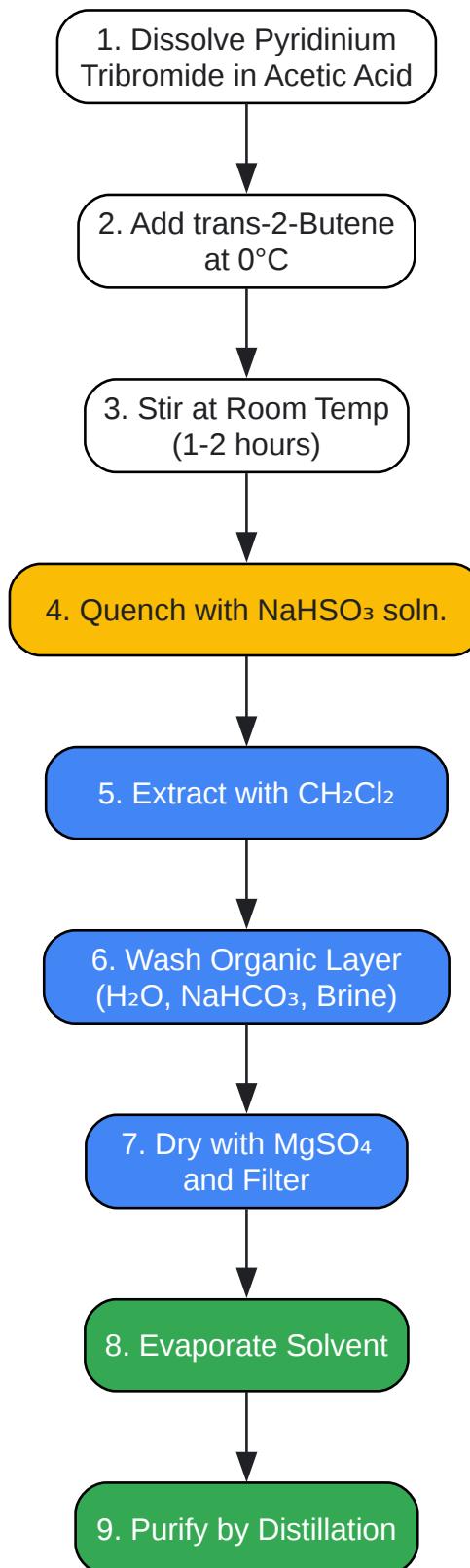
Materials:

- trans-2-Butene (can be generated in situ or bubbled from a cylinder)
- Pyridinium tribromide ($C_5H_5NHBr_3$)
- Glacial acetic acid (solvent)
- 5% aqueous sodium bisulfite ($NaHSO_3$) solution
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Saturated aqueous sodium chloride ($NaCl$) solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Dichloromethane (CH_2Cl_2) or diethyl ether (for extraction)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a calculated amount of pyridinium tribromide in glacial acetic acid.
- Addition of Alkene: Cool the flask in an ice bath. Slowly bubble a slight excess of trans-2-butene gas through the solution with vigorous stirring. Alternatively, use a condensed sample of the alkene.
- Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The disappearance of the orange-red color of the pyridinium tribromide indicates the consumption of bromine.
- Quenching: Transfer the reaction mixture to a separatory funnel containing deionized water. Add 5% sodium bisulfite solution dropwise to quench any unreacted bromine.
- Extraction: Extract the aqueous layer twice with dichloromethane.

- **Washing:** Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure **meso-2,3-dibromobutane**.

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